molecular formula C21H25N3O4 B4388675 methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate

methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate

Cat. No. B4388675
M. Wt: 383.4 g/mol
InChI Key: CEMFZZRRYAIUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate, also known as MPAB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAB is a small molecule that belongs to the class of piperazine derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the cells. methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been reported to inhibit the activity of several enzymes, including matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis. methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and detoxification genes. Furthermore, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been reported to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been reported to induce apoptosis, cell cycle arrest, and autophagy, which are mechanisms of cell death. methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which protect the cells from oxidative stress. In addition, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been reported to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has several advantages for lab experiments, including its small size, high potency, and low toxicity. methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate can be easily synthesized and purified, and its activity can be measured using various assays, including cell viability, apoptosis, and ROS production. However, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has not been extensively tested in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate, including its optimization as a drug candidate, its mechanism of action, and its therapeutic potential in various diseases. methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate can be modified to improve its solubility and pharmacokinetics, and its activity can be tested in animal models of cancer, inflammation, and neurological disorders. The mechanism of action of methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate can be further elucidated by identifying its protein targets and signaling pathways. Furthermore, the therapeutic potential of methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate can be explored in clinical trials, and its safety and efficacy can be evaluated in humans. Overall, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Scientific Research Applications

Methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has also been reported to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, methyl 3-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate has shown promising results in treating neurological disorders such as Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and improving cognitive function.

properties

IUPAC Name

methyl 3-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-19-9-4-3-8-18(19)24-12-10-23(11-13-24)15-20(25)22-17-7-5-6-16(14-17)21(26)28-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMFZZRRYAIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.